molecular formula C7H9N3O2 B1387838 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol CAS No. 908010-94-6

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol

Cat. No.: B1387838
CAS No.: 908010-94-6
M. Wt: 167.17 g/mol
InChI Key: WLYDPTCCORGDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol is a heterocyclic compound with a fused bicyclic structure. It is known for its potential applications in medicinal chemistry due to its unique chemical properties and biological activities. The compound consists of a pyrido[4,3-d]pyrimidine core with hydroxyl groups at the 2 and 4 positions, making it a versatile scaffold for various chemical modifications.

Mechanism of Action

Target of Action

The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol is the PI3Kδ enzyme . This enzyme plays a crucial role in several cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

This compound interacts with its target, the PI3Kδ enzyme, by binding to its active site . This binding inhibits the enzymatic activity of PI3Kδ, leading to a decrease in the production of the second messenger PIP3 . As a result, the downstream signaling pathways that rely on PIP3 are also inhibited .

Biochemical Pathways

The inhibition of PI3Kδ by this compound primarily affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular processes, including cell survival, growth, proliferation, and metabolism . By inhibiting this pathway, the compound can exert various effects on the cell, such as inducing cell cycle arrest or apoptosis .

Pharmacokinetics

Like other small molecule drugs, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can impact the bioavailability of the compound, which refers to the fraction of the administered drug that reaches the systemic circulation in an unchanged form .

Result of Action

The inhibition of the PI3K/Akt pathway by this compound can lead to various molecular and cellular effects. For instance, it can induce cell cycle arrest, leading to a halt in cell proliferation . It can also trigger apoptosis, or programmed cell death . These effects can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the drug . Similarly, the presence of food in the stomach can influence the rate and extent of drug absorption . Furthermore, the compound’s stability can be affected by temperature and light, which is why it is recommended to be stored in a dark place at 2-8°C .

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a starting material for the synthesis of tetrahydropteroic acid derivatives . The compound’s interactions with enzymes and proteins are crucial for its function in biochemical pathways. These interactions often involve binding to active sites or allosteric sites, influencing the activity of the enzymes or proteins.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have shown efficacy in inhibiting specific kinases, such as extracellular signal-regulated kinases (Erks), which play a role in cell signaling . This modulation can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, it has been reported to inhibit Erk2, a kinase involved in cell signaling . This inhibition can result in downstream effects on gene expression and cellular processes. The compound’s structure allows it to fit into the active sites of enzymes, blocking their activity or altering their conformation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular behavior, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as kinase inhibition and modulation of cell signaling pathways. At higher doses, it may cause toxic or adverse effects . Threshold effects are observed where the compound’s activity significantly changes with small variations in dosage. These effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing cellular function and overall metabolism . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the desired compound. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro forms, altering the compound’s electronic properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro or tetrahydropyrido[4,3-d]pyrimidine derivatives.

    Substitution: Various substituted pyrido[4,3-d]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Pyrido[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substitution patterns.

    Quinazoline: A related bicyclic compound with nitrogen atoms at different positions in the ring system.

    Pyrimidine: The parent compound with a simpler structure.

Uniqueness: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical modifications makes it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-6-4-3-8-2-1-5(4)9-7(12)10-6/h8H,1-3H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYDPTCCORGDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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